

Application Notes and Protocols for JNJ-26076713 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-26076713

Cat. No.: B1673005

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26076713 is a potent, orally active antagonist of alpha V (α_v) integrins, with high affinity for $\alpha_v\beta_3$ and $\alpha_v\beta_5$.^[1] Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cellular adhesion, migration, proliferation, and survival.^{[2][3][4]} The α_v class of integrins, particularly $\alpha_v\beta_3$ and $\alpha_v\beta_5$, are overexpressed on activated endothelial cells and various tumor cells.^{[3][5]} This overexpression is strongly associated with tumor growth, invasion, and angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.^{[3][5]}

While **JNJ-26076713** has been investigated for its therapeutic potential in ocular diseases characterized by neovascularization, such as age-related macular degeneration and diabetic retinopathy, its mechanism of action holds significant promise for oncology research.^{[1][6]} By blocking the interaction of α_v integrins with their ligands in the ECM, **JNJ-26076713** can disrupt the signaling pathways that drive tumor progression.

Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell culture. These models are invaluable for assessing the efficacy of anti-cancer agents that target the tumor microenvironment. This document provides detailed protocols for utilizing **JNJ-26076713** in 3D tumor spheroid models to evaluate its anti-invasive and anti-angiogenic properties.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments when treating 3D tumor spheroids with **JNJ-26076713**.

Table 1: Effect of **JNJ-26076713** on Tumor Spheroid Growth and Invasion

JNJ-26076713 Concentration (nM)	Average Spheroid Diameter (μm) at 96h (± SD)	Percent Inhibition of Growth (%)	Average Invasion Area (μm²) at 96h (± SD)	Percent Inhibition of Invasion (%)
0 (Vehicle Control)	650 ± 25	0	250,000 ± 15,000	0
1	635 ± 22	2.3	210,000 ± 12,500	16
10	610 ± 20	6.2	155,000 ± 10,000	38
100	580 ± 18	10.8	85,000 ± 8,500	66
1000	565 ± 15	13.1	45,000 ± 5,000	82

Table 2: Effect of **JNJ-26076713** on Endothelial Cell Sprouting in a 3D Co-Culture Angiogenesis Assay

JNJ-26076713 Concentration (nM)	Average Number of Sprouts per Spheroid (\pm SD)	Percent Inhibition of Sprouting (%)	Average Sprout Length (μ m) (\pm SD)	Percent Inhibition of Sprout Length (%)
0 (Vehicle Control)	25 \pm 4	0	150 \pm 20	0
1	22 \pm 3	12	130 \pm 18	13.3
10	15 \pm 3	40	95 \pm 15	36.7
100	8 \pm 2	68	50 \pm 10	66.7
1000	3 \pm 1	88	25 \pm 8	83.3

Experimental Protocols

Protocol 1: Generation of Tumor Spheroids

This protocol describes the formation of uniform tumor spheroids suitable for invasion and angiogenesis assays. Cell lines with high expression of α v integrins, such as U87 MG (glioblastoma) or MDA-MB-231 (triple-negative breast cancer), are recommended.[\[7\]](#)

Materials:

- U87 MG or MDA-MB-231 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 96-well ultra-low attachment (ULA) round-bottom plates
- Hemocytometer or automated cell counter

Procedure:

- Culture cells in T-75 flasks to 70-80% confluency.
- Wash cells with PBS and detach using Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in complete medium and perform a cell count.
- Dilute the cell suspension to a final concentration of 2.5×10^4 cells/mL.
- Using a multichannel pipette, seed 200 μ L of the cell suspension (5,000 cells) into each well of a 96-well ULA plate.
- Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate at 37°C and 5% CO₂ for 48-72 hours. Spheroid formation should be monitored daily. Uniform spheroids of approximately 400-500 μ m in diameter should form.

Protocol 2: 3D Tumor Spheroid Invasion Assay

This assay measures the invasion of cancer cells from the spheroid into a surrounding extracellular matrix.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Pre-formed tumor spheroids in a 96-well ULA plate
- Basement Membrane Extract (BME), such as Matrigel® or Cultrex®
- Serum-free cell culture medium
- **JNJ-26076713** stock solution (in DMSO)
- Inverted microscope with imaging capabilities

Procedure:

- Thaw BME on ice overnight at 4°C. All subsequent steps involving BME should be performed on ice using pre-chilled pipette tips.
- Prepare working solutions of **JNJ-26076713** in serum-free medium at 2x the final desired concentrations.
- Carefully remove 100 µL of medium from each well of the spheroid plate without disturbing the spheroids.
- Gently add 100 µL of BME to each well.
- Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids in the center of the BME.
- Transfer the plate to a 37°C incubator for 30-60 minutes to allow the BME to polymerize.
- Carefully add 100 µL of the 2x **JNJ-26076713** working solutions (or vehicle control) to the top of the BME gel.
- Capture an initial image (Time 0) of each spheroid using an inverted microscope.
- Incubate the plate at 37°C and 5% CO₂ and capture images at 24, 48, 72, and 96 hours.
- Analyze the images using software such as ImageJ. Measure the total area of the spheroid and the invaded cells at each time point. The invasion area is calculated by subtracting the spheroid area at Time 0 from the total area at the subsequent time points.

Protocol 3: 3D Co-Culture Spheroid Angiogenesis Assay

This assay assesses the effect of **JNJ-26076713** on the sprouting of endothelial cells towards a tumor spheroid, mimicking tumor angiogenesis.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Pre-formed tumor spheroids
- Human Umbilical Vein Endothelial Cells (HUVECs)

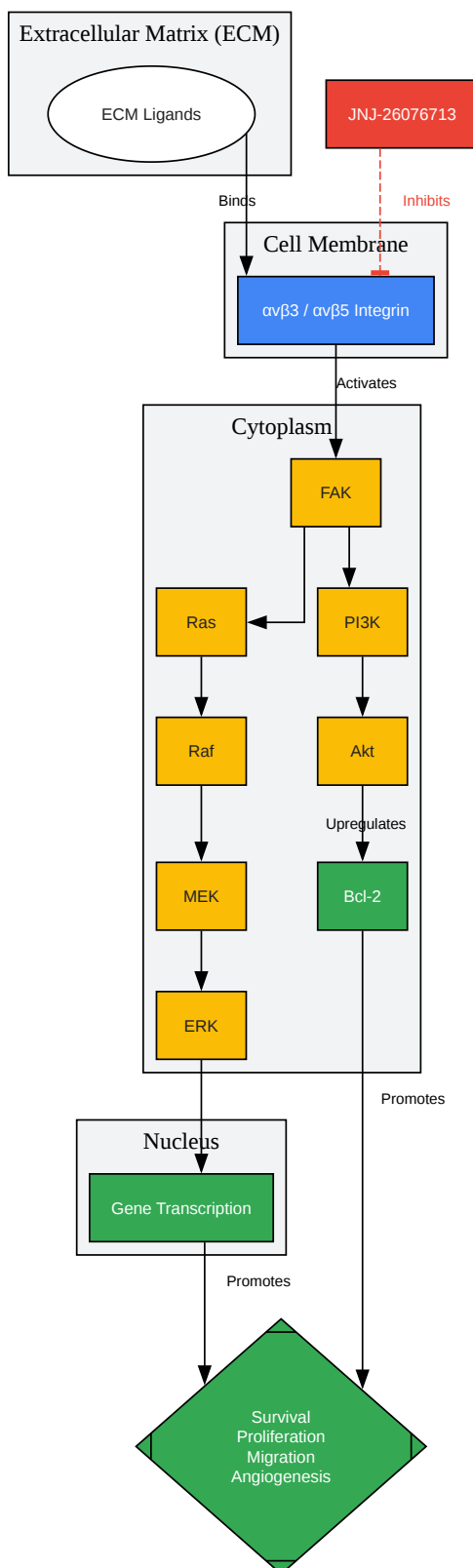
- Endothelial cell growth medium (EGM-2)
- Fibrinogen solution
- Thrombin solution
- Aprotinin
- **JNJ-26076713** stock solution (in DMSO)
- Inverted fluorescence microscope

Procedure:

- Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2×10^7 cells/mL.
- Prepare the fibrinogen solution containing aprotinin and the pre-formed tumor spheroids.
- In a 48-well plate, mix the HUVEC suspension with the fibrinogen/spheroid solution and add thrombin to initiate polymerization. This creates a fibrin gel embedded with HUVECs and a central tumor spheroid.
- Allow the gel to polymerize at 37°C for 30 minutes.
- Prepare EGM-2 medium containing the desired final concentrations of **JNJ-26076713** (and a vehicle control).
- Add 500 μ L of the treatment-containing medium to each well.
- Incubate at 37°C and 5% CO₂ for 24-72 hours.
- Visualize and capture images of endothelial cell sprouts originating from the HUVECs and growing towards the tumor spheroid using an inverted microscope. If using fluorescently labeled HUVECs, a fluorescence microscope can be used.
- Quantify the number and length of the sprouts using image analysis software.

Visualizations

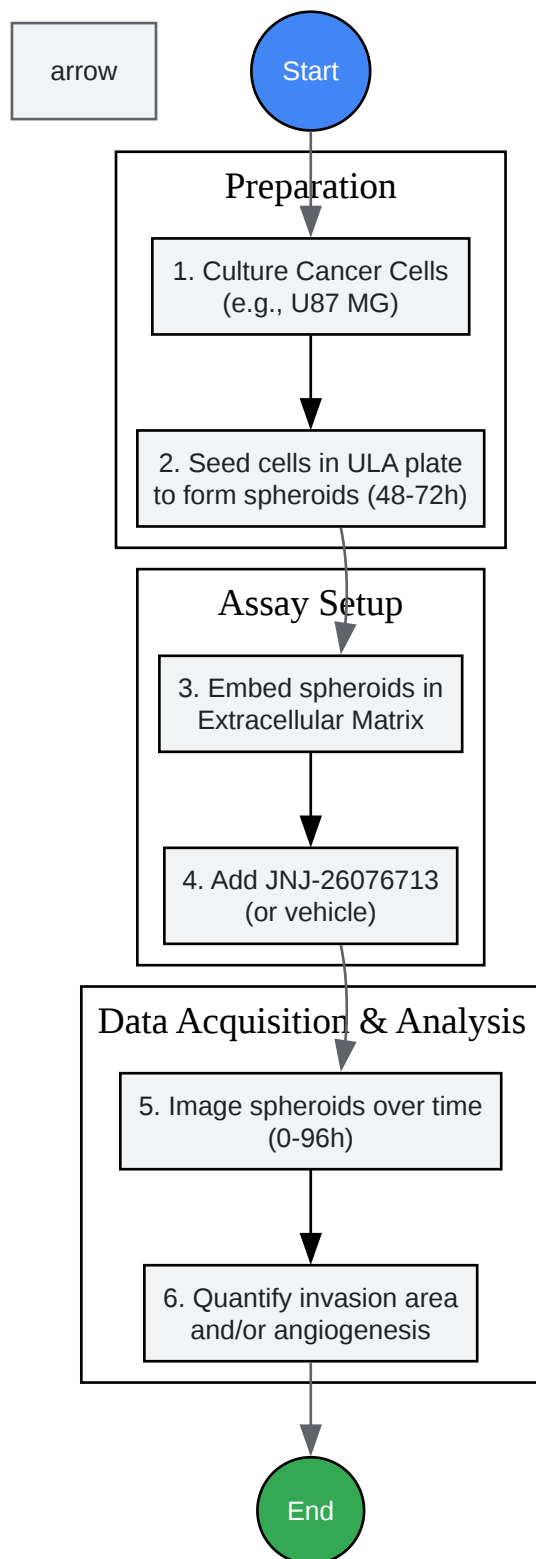
Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Alpha V Integrin Signaling Pathway and Inhibition by **JNJ-26076713**.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for 3D Tumor Spheroid Invasion and Angiogenesis Assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. α V Integrins in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin - Wikipedia [en.wikipedia.org]
- 5. α V integrins in angiogenesis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Blockage of α v β 3 integrin in 3D culture of triple-negative breast cancer and endothelial cells inhibits migration and discourages endothelial-to-mesenchymal plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sartorius.com [sartorius.com]
- 9. Cultrex® 3D Spheroid BME Invasion Assay Protocol [sigmaaldrich.com]
- 10. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | In vitro 3D Systems to Model Tumor Angiogenesis and Interactions With Stromal Cells [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-26076713 in 3D Cell Culture Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673005#jnj-26076713-application-in-3d-cell-culture-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com